(4S)-2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid

Metallo-β-lactamase inhibition Stereochemistry-activity relationship Drug resistance

(4S)-2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid (CAS 190601-71-9) is a chiral, non-aromatic thiazoline-4-carboxylic acid with the molecular formula C₅H₇NO₂S and a molecular weight of 145.18 g/mol. The compound features a partially saturated 4,5-dihydrothiazole (2-thiazoline) ring bearing a 2-methyl substituent and a carboxylic acid group at the 4-position with defined (S) absolute configuration.

Molecular Formula C5H7NO2S
Molecular Weight 145.18 g/mol
CAS No. 190601-71-9
Cat. No. B3060974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
CAS190601-71-9
Molecular FormulaC5H7NO2S
Molecular Weight145.18 g/mol
Structural Identifiers
SMILESCC1=NC(CS1)C(=O)O
InChIInChI=1S/C5H7NO2S/c1-3-6-4(2-9-3)5(7)8/h4H,2H2,1H3,(H,7,8)/t4-/m1/s1
InChIKeyAYLFNWRGEZKWFP-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Procurement Teams Evaluate (4S)-2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid (CAS 190601-71-9) for Chiral Heterocyclic Building Block Sourcing


(4S)-2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid (CAS 190601-71-9) is a chiral, non-aromatic thiazoline-4-carboxylic acid with the molecular formula C₅H₇NO₂S and a molecular weight of 145.18 g/mol . The compound features a partially saturated 4,5-dihydrothiazole (2-thiazoline) ring bearing a 2-methyl substituent and a carboxylic acid group at the 4-position with defined (S) absolute configuration . It belongs to the broader class of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids, which have been established as novel inhibitors of clinically relevant metallo-β-lactamases (MBLs) [1]. Unlike more elaborate desferrithiocin-derived iron chelators that carry a 4-methyl and 2-aryl substitution pattern, this compound represents the minimal 2-alkyl-substituted core with a single stereocenter at C4, making it a strategic intermediate for stereoselective synthesis and a defined reference standard for analytical method development [2].

Generic Substitution Risks for (4S)-2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid: Why Racemic or Alternative 2-Substituted Analogs Cannot Be Interchanged


Substituting (4S)-2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid (CAS 190601-71-9) with the racemic mixture (CAS 84184-18-9) or a different 2-substituted analog introduces stereochemistry-dependent variability that can invalidate experimental outcomes or regulatory submission data. In the 4,5-dihydrothiazole-4-carboxylic acid scaffold, the absolute configuration at C4 is a binary determinant of biological activity: the (R)-enantiomer of 2-phenyl-4,5-dihydrothiazole-4-carboxylic acid is a potent IMP-1 MBL inhibitor (IC₅₀ = 5.5 µM, Ki = 3.3 µM), whereas the corresponding (S)-enantiomer is completely inactive (IC₅₀ > 200 µM) [1]. This ~36-fold potency cliff demonstrates that procurement of a racemate or the wrong enantiomer cannot be corrected by downstream formulation. Furthermore, the identity of the 2-substituent governs both the magnitude of enzyme inhibition and selectivity across MBL subtypes: 2-phenyl analogs preferentially inhibit IMP-1, whereas adding a 3-NH₂ group shifts selectivity toward B. anthracis Bla2 (IC₅₀ = 4.9 µM) [1]. Even the oxidation state of the heterocycle matters—the fully aromatic 2-methyl-1,3-thiazole-4-carboxylic acid (CAS 35272-15-2) loses the Zn²⁺-chelating carboxylate geometry enabled by the dihydrothiazole ring conformation [2]. For analytical impurity profiling, the sodium salt of this compound is the structurally confirmed Acetylcysteine Impurity 1 reference standard; any structural deviation from the authentic (S)-2-methyl-4,5-dihydrothiazole scaffold compromises method validation traceability .

Quantitative Differentiation Evidence for (4S)-2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid (CAS 190601-71-9): Head-to-Head and Cross-Study Comparator Data


Enantiomer-Dependent Biological Activity: (R) vs (S) Configuration at C4 in 4,5-Dihydrothiazole-4-carboxylic Acids

Although direct IC₅₀ data for (4S)-2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid against IMP-1 or Bla2 have not been reported, the class-level SAR unequivocally establishes that C4 configuration is a binary activity switch. For the closest structurally characterized pair, (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid (compound 4) inhibits IMP-1 with IC₅₀ = 5.5 µM (Ki = 3.3 µM), whereas its (S)-enantiomer (compound 5) is completely inactive (IC₅₀ > 200 µM), representing a >36-fold potency difference [1]. Docking studies confirm that the (R)-enantiomer positions the carboxylate group for bidentate coordination to both Zn²⁺ ions in the IMP-1 active site, while the (S)-enantiomer cannot achieve this geometry [2]. This stereochemical requirement is intrinsic to the dihydrothiazole scaffold and is expected to govern the activity of 2-methyl analogs as well. Procuring the defined (4S)-enantiomer (CAS 190601-71-9, purity 97%) rather than the racemate (CAS 84184-18-9) ensures that any observed biological activity can be attributed to a single molecular entity, a prerequisite for SAR studies and regulatory-compliant impurity profiling .

Metallo-β-lactamase inhibition Stereochemistry-activity relationship Drug resistance

Dihydrothiazole vs Aromatic Thiazole Scaffold: Impact of Ring Saturation on Zn²⁺ Chelation Geometry and MBL Inhibition

The 4,5-dihydrothiazole (2-thiazoline) ring in the target compound provides a fundamentally different Zn²⁺-binding geometry compared to the fully aromatic thiazole scaffold. In the Song et al. (2012) study, the fully aromatic 2-benzylthiazole-4-carboxylic acid (compound 1) inhibited IMP-1 with an IC₅₀ of 34.7 µM, whereas the partially saturated (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid (compound 4) achieved an IC₅₀ of 5.5 µM—a 6.3-fold improvement attributed to the conformational flexibility of the dihydrothiazole ring enabling optimal carboxylate-Zn²⁺ coordination [1]. Molecular docking revealed that the carboxylate oxygen atoms in the dihydrothiazole scaffold bridge both Zn²⁺ ions in the IMP-1 active site, a binding mode not geometrically accessible to the planar aromatic thiazole [2]. Conversely, the fully aromatic 2-methyl-1,3-thiazole-4-carboxylic acid (CAS 35272-15-2) was not identified as an MBL inhibitor in this screen, consistent with the requirement for the dihydrothiazole ring architecture [1]. The target compound preserves this critical dihydrothiazole scaffold with a minimal 2-methyl substituent, offering the Zn²⁺-chelating pharmacophore without the steric decoration that limits the binding pocket compatibility of larger 2-aryl analogs [3].

Metallo-β-lactamase inhibition Scaffold comparison Zinc chelation

Synthetic Intermediate Role: Chain-Initiating Methylthiazole Building Block for Epothilone Derivatives vs Aryl-Substituted Analogs

(4S)-2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid serves a unique role as a chain-initiating methylthiazole ring precursor in the synthesis of epothilone derivatives, an application not accessible to 2-aryl-substituted analogs due to steric incompatibility with the enzymatic assembly line . The 2-methyl substituent mimics the natural starter unit processed by the epothilone polyketide synthase/nonribosomal peptide synthetase hybrid system, whereas 2-phenyl or 2-(hydroxyphenyl) analogs (e.g., desferrithiocin-type compounds) are too bulky to be accepted as chain-initiating substrates [1]. Furthermore, the sodium salt of this compound (CAS 15058-19-2) is explicitly referenced as a reagent for preparing thiazoline and oxazoline substrates for FMN-containing oxidase domains of epothilone synthetase (EpoB-Ox) and bleomycin synthetase, as characterized in the seminal Biochemistry paper by Schneider, Shen, and Walsh (2003) . In the desferrithiocin synthetic pathway, (S)-2-methylcysteine—the ring-opened form of this compound—undergoes cyclization with 2-cyano-3-hydroxypyridine to produce (S)-desferrithiocin in 97% yield, whereas analogous cyclization with 2,4-dihydroxybenzonitrile yields only 57% [2][3]. This defines the target compound as the optimal precursor for high-yielding thiazoline ring formation in medicinal chemistry campaigns.

Epothilone biosynthesis Nonribosomal peptide synthetase Building block procurement

Acetylcysteine Impurity Reference Standard: Regulatory-Compliant Identity vs Non-Pharmacopeial 2-Substituted Analogs

The sodium salt of (4S)-2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid (CAS 15058-19-2) is the structurally confirmed and commercially designated Acetylcysteine Impurity 1 reference standard, supplied with detailed characterization data compliant with regulatory guidelines (including NMR, MS, and full Certificates of Analysis) . This impurity standard exhibits a melting point of 214–216 °C, hygroscopic storage requirements (−20 °C under inert atmosphere), and DMSO solubility, with a typical purity specification of NLT 98% . In contrast, other 2-substituted 4,5-dihydrothiazole-4-carboxylic acid derivatives (e.g., 2-phenyl, 2-benzyl, or 2-(3-aminophenyl) analogs) are not recognized as acetylcysteine impurities and lack established pharmacopeial identity, precluding their use in validated analytical methods for acetylcysteine drug substance and drug product release testing [1]. The commercial availability of the free acid (CAS 190601-71-9) at 97% purity and the sodium salt at >90% or 98% purity provides procurement options matched to different analytical workflow requirements (e.g., HPLC method development vs. quantitative NMR).

Pharmaceutical impurity profiling Reference standard procurement Acetylcysteine quality control

2-Methyl vs 2-Aryl Substituent: Differential Binding Pocket Compatibility and Enzyme Selectivity in MBL Inhibition

The 2-substituent identity on the 4,5-dihydrothiazole-4-carboxylic acid scaffold dictates both the magnitude of MBL inhibition and the selectivity profile across enzyme subtypes. The 2-phenyl analog (compound 4) inhibits IMP-1 with IC₅₀ = 5.5 µM but is inactive against B. anthracis Bla2 (IC₅₀ > 200 µM), whereas the 2-(3-aminophenyl) analog (compound 10) reverses this selectivity profile, inhibiting Bla2 with IC₅₀ = 4.9 µM while showing only weak IMP-1 activity (IC₅₀ = 77.0 µM) [1]. Molecular docking demonstrates that the IMP-1 hydrophobic pocket accommodating the 2-substituent is sterically constrained: 'the pocket shown in Figure 3b could only accommodate a phenyl group favorably. Any additional substituent, even as small as a −Cl or −OH, could result in an unfavored steric and/or hydrophobic interaction' [2]. The 2-methyl substituent in the target compound, being significantly smaller than phenyl (molar refractivity: CH₃ = 5.65 vs C₆H₅ = 25.36), offers a distinct steric profile that may enable binding to enzyme pockets inaccessible to bulkier 2-aryl analogs, potentially expanding the druggable target space [3]. This minimal steric footprint also explains the compound's unique utility as an epothilone chain-initiating building block, where 2-aryl substitution would sterically clash with the NRPS active site architecture [4].

Structure-activity relationship Binding pocket selectivity MBL subtype profiling

Commercial Enantiomeric Purity Specification: (4S)-Enantiomer vs Commercial Racemate and Sodium Salt Enantiomeric Ratio

A critical and often overlooked procurement distinction exists between the three commercially available forms of 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid. The (4S)-enantiomer (CAS 190601-71-9) is supplied as the stereochemically defined free acid at a specified purity of 97% without intentional racemization . The racemic free acid (CAS 84184-18-9) is offered without stereochemical specification, suitable only for applications where chirality is irrelevant . Most critically, the widely distributed sodium salt (CAS 15058-19-2) is explicitly labeled with an enantiomeric ratio of approximately 65:35 (R:S) , meaning it contains only ~35% of the desired (S)-enantiomer. This has profound implications: a researcher procuring the sodium salt for a stereospecific enzymatic assay would unknowingly introduce ~65% of the (R)-enantiomer, which, based on the class-level SAR establishing that C4 configuration determines MBL inhibitory activity [1], could completely confound results. The free acid (CAS 190601-71-9) therefore represents the preferred procurement choice for applications requiring defined (S)-stereochemistry, while the sodium salt is appropriate only as an acetylcysteine impurity standard where the mixed enantiomeric composition has been analytically characterized [2].

Enantiomeric purity Chiral procurement Analytical reference standard

Procurement-Guiding Application Scenarios for (4S)-2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid (CAS 190601-71-9)


Stereospecific Synthesis of Desferrithiocin-Derived Iron Chelators via (S)-2-Methylcysteine Intermediate

The (4S)-enantiomer serves as the immediate precursor to (S)-2-methylcysteine, the key chiral building block for synthesizing desferrithiocin and its clinically evaluated analogs. As demonstrated by Bergeron et al., coupling (S)-2-methylcysteine hydrochloride with 2-cyano-3-hydroxypyridine produces (S)-desferrithiocin in 97% yield—a 3-fold improvement over the 32% yield obtained with 2-hydroxyphenyl substrates [1]. For medicinal chemistry teams developing non-nephrotoxic desferrithiocin analogs (e.g., polyether-substituted variants with iron clearing efficiency ratios up to 2.2 in primates), procurement of the stereochemically defined (4S)-free acid (CAS 190601-71-9, 97% purity) is essential to avoid the ~65:35 R:S enantiomeric mixture present in the commercial sodium salt (CAS 15058-19-2), which would generate racemized intermediates and compromise both synthetic yield and biological evaluation of C4 stereochemistry-dependent iron clearance properties [2][3].

Nonribosomal Peptide Synthetase (NRPS) Oxidase Domain Mechanistic Studies Using 2-Methyl-Thiazoline Substrate Mimics

The 2-methyl-4,5-dihydrothiazole-4-carboxylic acid scaffold is the established substrate mimic for characterizing FMN-containing oxidase domains of epothilone synthetase (EpoB-Ox) and bleomycin synthetase, as first demonstrated by Schneider, Shen, and Walsh in their landmark 2003 Biochemistry paper that marked the first direct characterization of NRPS oxidase domain activity [1]. The compound's minimal 2-methyl substituent is specifically required for compatibility with the NRPS active site architecture—2-aryl analogs are sterically excluded [2]. For academic and industrial groups reconstituting epothilone biosynthetic pathways in vitro or engineering hybrid NRPS-PKS systems for unnatural natural product diversification, this compound (as the sodium salt, CAS 15058-19-2, or free acid, CAS 190601-71-9) represents a non-substitutable chemical probe validated across multiple publications [1][3].

Pharmaceutical Quality Control: Acetylcysteine Impurity Profiling and Method Validation

The sodium salt (CAS 15058-19-2) is the regulatory-recognized Acetylcysteine Impurity 1 reference standard, supplied with full characterization data (NMR, MS, CoA) compliant with EP/USP monograph requirements for acetylcysteine drug substance and drug product testing [1]. The defined physicochemical properties—melting point 214–216 °C, hygroscopic storage at −20 °C under inert atmosphere, DMSO solubility, and purity specification of NLT 98% [2]—provide the identity test parameters required for HPLC system suitability and quantitative impurity determination. No other 2-substituted 4,5-dihydrothiazole-4-carboxylic acid derivative carries this pharmacopeial identity, making this compound the sole procurement option for laboratories performing GMP-compliant acetylcysteine release testing, stability studies, or ANDA/DMF impurity method validation [3].

Metallo-β-Lactamase Inhibitor Fragment-Based Drug Discovery Using the Minimal 2-Methyl-Dihydrothiazole Core

The (4S)-2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid scaffold represents the minimal pharmacophoric core of the validated MBL inhibitor class reported by Song et al. [1]. With a molar refractivity of only 5.65 for the 2-methyl group (vs 25.36 for 2-phenyl), this compound offers the smallest steric footprint among all 2-substituted dihydrothiazole-4-carboxylic acids, potentially enabling binding to MBL pockets that exclude larger 2-aryl analogs [2]. For fragment-based screening campaigns, the defined (4S)-enantiomer (CAS 190601-71-9, 97% purity) provides a single-molecular-entity starting point that avoids the confounding effects of racemic mixtures, which in this scaffold class can invert activity from potent inhibition (IC₅₀ = 5.5 µM) to complete inactivity (IC₅₀ > 200 µM) based solely on C4 configuration [1]. The compound can be elaborated at the 2-position via established imidate coupling chemistry to explore novel substituent space beyond the phenyl/benzyl SAR characterized to date [3].

Quote Request

Request a Quote for (4S)-2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.